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An in-depth guide for researchers and drug development professionals on the efficacy and
mechanism of the novel tyrosine kinase inhibitor, Seralutinib, in treating Pulmonary Arterial
Hypertension (PAH). This report provides a comparative analysis of its effects on various
patient populations, supported by data from preclinical and clinical studies, and contrasts its
performance with alternative treatments.

Seralutinib, an inhaled small molecule kinase inhibitor, is emerging as a promising therapeutic
agent for Pulmonary Arterial Hypertension (PAH). Developed by Gossamer Bio, it targets key
signaling pathways involved in the pathological vascular remodeling characteristic of PAH. This
guide offers a detailed examination of Seralutinib's impact on different patient subgroups, its
mechanism of action, and a comparison with other therapeutic options, based on available
experimental data.

Mechanism of Action: Targeting Key Drivers of PAH

Seralutinib functions by inhibiting multiple tyrosine kinases, specifically the platelet-derived
growth factor receptors alpha and beta (PDGFRa/[3), colony-stimulating factor 1 receptor
(CSF1R), and c-KIT.[1][2][3] These receptors are crucial in the proliferation and remodeling of
smooth muscle cells and fibroblasts in the pulmonary arteries, which contribute to increased
pulmonary vascular resistance in PAH patients.[1] By targeting these pathways, Seralutinib
aims to reverse the underlying vascular remodeling that drives the progression of the disease.
[1][4] Preclinical studies have also shown that Seralutinib can increase the levels of bone
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morphogenetic protein receptor type 2 (BMPR?2), a key protein in maintaining vascular health
that is often deficient in PAH patients.[3][5]
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Caption: Seralutinib's mechanism of action in PAH.

Clinical Efficacy: The TORREY Phase 2 Study

The TORREY study was a Phase 2, multicenter, randomized, double-blind, placebo-controlled
trial designed to evaluate the efficacy and safety of inhaled Seralutinib in adult patients with
PAH.[4][6][7] The study enrolled 86 patients with WHO Functional Class (FC) Il or Ill PAH who
were on stable background PAH therapies.[6] The primary endpoint was the change from
baseline in pulmonary vascular resistance (PVR) at Week 24.[6]
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Overall Efficacy

The TORREY study met its primary endpoint, demonstrating a statistically significant reduction
in PVR for patients treated with Seralutinib compared to placebo.[4][6] A mean difference in
PVR of -96.1 dynes (p = 0.0310) was observed, which equates to a 14.3% improvement
corrected for placebo.[6] While the secondary endpoint of change in six-minute walk distance
(6MWD) numerically favored the Seralutinib arm with a mean difference of 6.5 meters, it was
not statistically significant in the overall population.[6][8]

Impact on Patient Subgroups

A key finding of the TORREY study was the enhanced effect of Seralutinib in patients with
more severe disease at baseline.[6][8][9]

Table 1: Seralutinib Efficacy in Patient Subgroups (TORREY Study)

. . Seralutinib vs.
Patient Subgroup Endpoint p-value
Placebo

WHO Functional

Change in PVR 21% reduction 0.0427[6][8]
Class I
] 37-meter
Change in 6MWD ) 0.0476][6][8]
improvement
REVEAL 2.0 Risk ) ]
Change in PVR 23% reduction 0.0134]6]
Score =6
) 22-meter
Change in 6MWD ) 0.2482[6]
improvement

These data suggest that patients with more advanced PAH may derive greater benefit from
Seralutinib treatment. The open-label extension of the TORREY study further supported the
long-term safety and efficacy of Seralutinib, with continued improvements observed in PVR
and 6MWD.[4][10]

Comparison with Alternative Treatments
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Seralutinib's primary comparator in the tyrosine kinase inhibitor class is imatinib. While
imatinib has shown efficacy in PAH, its systemic administration is associated with significant
side effects that have limited its clinical use.[9] Seralutinib's inhaled delivery is designed to
maximize lung concentration and minimize systemic exposure, potentially offering a better
safety profile.[1]

Preclinical studies in animal models of PAH have directly compared inhaled Seralutinib with
orally administered imatinib.

Table 2: Preclinical Comparison of Seralutinib and Imatinib in a PAH Rat Model

Parameter Seralutinib (inhaled) Imatinib (oral)

Mean Pulmonary Arterial

37% reduction[11] 27% reduction[11]
Pressure (mPAP)
Right Ventricle Pressure 45% reduction[11] 28% reduction[11]
NT-proBNP (heart stress o

] 55% decrease[11][12][13] No significant effect[12][13]
biomarker)
Small Pulmonary Artery o ) N
o Significant reduction[11] Less effect than Seralutinib[12]

Muscularization
Inflammatory Biomarkers o

Decreased[11] No significant change[11]
(TNF-alpha)
Anti-inflammatory Biomarkers o

Increased[11] No significant change[11]

(IL-10)

These preclinical findings suggest that inhaled Seralutinib may have greater efficacy and a
more favorable impact on key biomarkers of PAH compared to systemic imatinib.[3][5][11]

Experimental Protocols
TORREY Phase 2 Clinical Trial

o Study Design: A multicenter, randomized, double-blind, placebo-controlled trial.
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Participants: 86 adult patients with a diagnosis of PAH, WHO Functional Class Il or Ill, on
stable background PAH therapy.

Intervention: Inhaled Seralutinib or placebo administered for 24 weeks.

Primary Endpoint: Change from baseline in pulmonary vascular resistance (PVR) at Week
24, as measured by right heart catheterization.

Secondary Endpoint: Change from baseline in six-minute walk distance (6MWD) at Week 24.

Subgroup Analyses: Pre-specified analyses of efficacy in subgroups based on baseline WHO
Functional Class and REVEAL 2.0 Risk Score.
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Caption: Workflow of the TORREY Phase 2 clinical trial.

Preclinical Animal Studies

¢ Animal Models: Two rat models of severe PAH were utilized: SU5416/Hypoxia (SU5416/H)
and monocrotaline pneumonectomy (MCTPN).[5]

¢ Interventions: Inhaled Seralutinib was compared to orally administered imatinib and a
vehicle control.[11]
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o Efficacy Evaluation: Assessments included cardiopulmonary hemodynamic parameters, right
ventricle hypertrophy, and small pulmonary artery muscularization.[3][5]

o Biomarker Analysis: N-terminal pro-brain natriuretic peptide (NT-proBNP) and inflammatory
cytokines were measured.[3][5]

Conclusion

Seralutinib represents a significant advancement in the development of targeted therapies for
Pulmonary Arterial Hypertension. Its novel, inhaled formulation and its mechanism of action,
which addresses the underlying vascular remodeling, set it apart from existing treatments. The
results of the TORREY Phase 2 study are encouraging, particularly the enhanced efficacy
observed in patients with more severe disease. The favorable preclinical comparison with
imatinib further underscores its potential. Ongoing and future clinical trials will be crucial in
further defining the role of Seralutinib in the management of PAH.

Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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